![molecular formula C16H22BNO3 B6320772 N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide CAS No. 1031747-40-6](/img/structure/B6320772.png)
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide (NTCPC) is a synthetic molecule that has been used in a variety of scientific research applications. It is an organic compound with a cyclopropane ring structure, and is a member of the boronate ester family. NTCPC is a versatile compound that can be used in a variety of chemical reactions, and has been studied for its potential applications in the fields of biochemistry and physiology.
Scientific Research Applications
Enzyme Inhibition and Ligand Drugs
Compounds with boric acid groups, like the one , are often used as enzyme inhibitors or specific ligand drugs. They have applications in treating tumors, microbial infections, and are also used in anticancer drugs due to their ability to interact with biological molecules in specific ways .
Boron Neutron Capture Therapy
Boron-containing compounds are utilized in boron neutron capture therapy (BNCT), a type of radiation therapy for treating cancer. BNCT relies on the capture and fission reactions that occur when non-radioactive boron is exposed to low-energy thermal neutiles .
Drug Transport Polymers
These compounds can be incorporated into feedback control drug transport polymers, which are used in cancer treatment to deliver drugs in a controlled manner to the tumor site, minimizing side effects and maximizing therapeutic efficacy .
Suzuki-Miyaura Coupling
The compound’s boronic acid group makes it an important nucleophile in the Suzuki reaction, which is widely used in organic synthesis to form carbon-carbon bonds. This reaction is pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers .
5. Synthesis of Enantioenriched Secondary Boronate Esters Bis-boronate compounds serve as key building blocks in synthesizing enantioenriched secondary boronate esters. These esters are crucial intermediates for producing chiral molecules that have applications in pharmaceuticals .
Intermediate for Organic Synthesis
Compounds similar to the one you’ve mentioned are significant intermediates in synthesizing various organic molecules, such as 1H-indazole derivatives, which have potential applications in drug development and other areas of chemical research .
properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-6-5-7-13(10-12)18-14(19)11-8-9-11/h5-7,10-11H,8-9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXYBKSQCQTIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

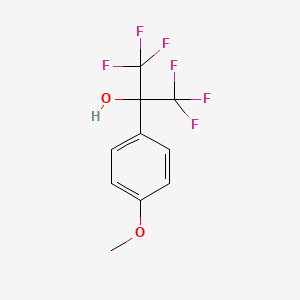

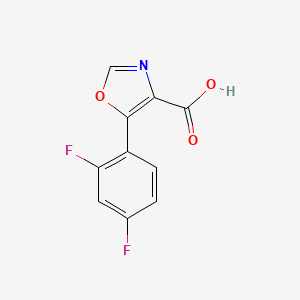
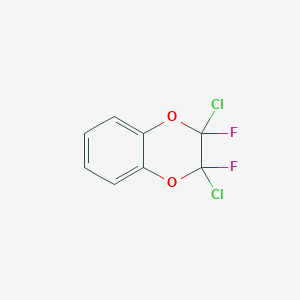

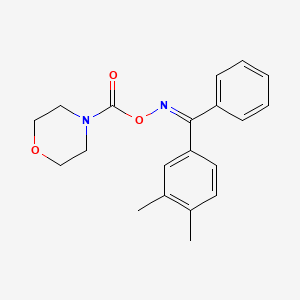
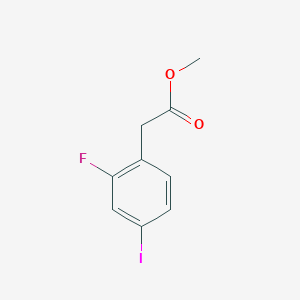

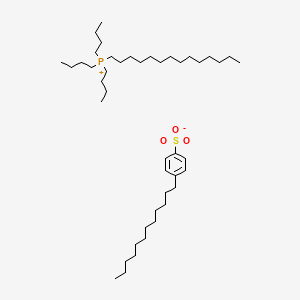
![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)

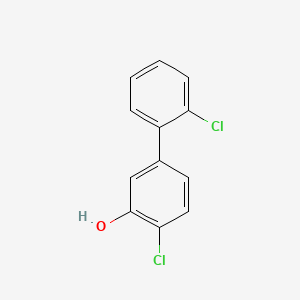

![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)